molecular formula C16H13F3N2O3 B2528076 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide CAS No. 1448061-07-1

5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide

Cat. No.: B2528076
CAS No.: 1448061-07-1
M. Wt: 338.286
InChI Key: JFPYLYMCPJHWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13F3N2O3 and its molecular weight is 338.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interactions and Modifications

Research on compounds with structures similar to 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide has explored their interactions with biological molecules and potential modifications to enhance their efficacy. For example, a study investigated the alteration of DNA by related compounds, revealing rapid hydrolysis when added to an aqueous solution of calf thymus DNA, with a significant portion of the added compound being recovered in DNA as methyl groups attached to its base and phosphate constituents (Mizuno & Decker, 1976). This suggests potential applications in DNA modification or as a tool in genetic research.

Isoxazole Derivatives as Inhibitors

Isoxazole derivatives, closely related to the chemical structure , have been studied for their inhibitory effects on various biological targets. For instance, isoxazol derivatives like leflunomide and its metabolites have shown promising results as immunosuppressive agents, affecting mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis (Knecht & Löffler, 1998). This points towards the potential use of such compounds in developing new treatments for autoimmune diseases.

Cardioprotective Potential

Another study highlighted the discovery of certain isoxazole-3-carboxamides as potent malonyl-CoA decarboxylase inhibitors, demonstrating significant potential in treating ischemic heart diseases (Cheng et al., 2006). These compounds improved cardiac efficiency and function in rat heart models, suggesting that similar structures could be explored for cardioprotective applications.

Synthesis and Structural Analysis

The synthesis and structural analysis of isoxazole derivatives have been extensively studied, providing valuable insights into their potential applications in medicinal chemistry. For example, the synthesis and crystal structure determination of diflunisal carboxamides, which are structurally related to isoxazole compounds, have been confirmed, showcasing the importance of structural analysis in understanding the properties and potential applications of these compounds (Zhong et al., 2010).

Properties

IUPAC Name

5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c1-11-9-14(21-24-11)15(22)20-7-2-3-8-23-13-6-4-5-12(10-13)16(17,18)19/h4-6,9-10H,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPYLYMCPJHWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.